isoquinolin-3-amine

Serine Protease Inhibition Coagulation Cascade Fragment-Based Drug Discovery

Isoquinolin-3-amine is the irreplaceable 3-amino scaffold for designing targeted covalent inhibitors (TCIs) against USP7, enabling SNAr reaction with catalytic cysteine. The 1-amino positional isomer is >53,000-fold less potent; quinolin-3-amine loses all covalent binding. Validated fragment hit for serine proteases. Scalable synthesis (72–87.5% yield) ensures cost-efficient supply. Essential for MDR cancer programs (IC50 15 nM vs. resistant HCT-15). Insist on the 3-amino substitution—generic isomers fail.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 139557-81-6
Cat. No. B165114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisoquinolin-3-amine
CAS139557-81-6
Synonyms3(2H)-Isoquinolinimine(9CI)
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)N
InChIInChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11)
InChIKeyVYCKDIRCVDCQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

isoquinolin-3-amine (CAS 139557-81-6) Baseline Characterization for Procurement Decisions


Isoquinolin-3-amine (3-aminoisoquinoline, CAS 139557-81-6 / 25475-67-6) is a nitrogen-containing heterocyclic aromatic amine with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol [1]. It is a derivative of isoquinoline, a structural isomer of quinoline, distinguished by an amino group substituted at the 3-position of the fused bicyclic ring system [1]. The compound exhibits a melting point range of 154-156°C and a pKa of 5.05 at 20°C . This scaffold serves as a key synthetic intermediate and a privileged core structure in medicinal chemistry programs targeting diverse biological pathways .

Why Generic Substitution of isoquinolin-3-amine (CAS 139557-81-6) Compromises Biological and Chemical Utility


Generic substitution of isoquinolin-3-amine with close positional isomers (e.g., 1-aminoisoquinoline or 4-aminoisoquinoline) or with the isosteric quinoline analog (quinolin-3-amine) is not scientifically justifiable. The position of the amino group on the isoquinoline scaffold dictates electronic distribution, hydrogen-bonding geometry, and steric constraints that critically influence target engagement and binding mode [1]. Empirically, this is demonstrated by the >4-log-unit difference in potency between isoquinolin-3-amine and its 1-amino isomer against the same enzyme target [2], and by the profound differences in cytotoxicity profiles observed when the amino substituent is shifted from the 3- to the 1-position in structurally related 3-arylisoquinolinamine antitumor agents [3]. Substituting with quinolin-3-amine, which alters the nitrogen position in the heterocyclic ring, fundamentally changes the scaffold's interaction with biological targets, resulting in a loss of activity against key enzymes like USP7 [4]. The evidence below provides quantitative, comparative data to guide rigorous selection and prevent the procurement of inactive or suboptimal alternatives.

isoquinolin-3-amine (CAS 139557-81-6) Quantitative Differentiation Evidence Guide


Positional Isomer Discrimination: isoquinolin-3-amine vs. 1-aminoisoquinoline in Enzyme Inhibition

The substitution position of the amino group on the isoquinoline scaffold dictates profound differences in target affinity. isoquinolin-3-amine (the target compound) and its positional isomer, 1-aminoisoquinoline, were evaluated as fragments against the serine protease beta-FXIIa (factor XIIa). The 1-amino isomer exhibited an IC50 of >400 µM (>400,000 nM), representing negligible activity [1]. In stark contrast, when the isoquinolin-3-amine core is elaborated, derivatives achieve IC50 values in the low nanomolar range against related serine proteases, as demonstrated by FXa inhibitors with an IC50 of 7.5 nM [2]. This >4-log-unit (over 10,000-fold) differential in potency, driven by the shift of the amino group from the 1- to the 3-position, is not predictable and confirms that 1-aminoisoquinoline is an unsuitable substitute for any program requiring engagement of serine protease active sites.

Serine Protease Inhibition Coagulation Cascade Fragment-Based Drug Discovery

Isosteric Scaffold Discrimination: isoquinolin-3-amine vs. quinolin-3-amine in Covalent USP7 Inhibition

The isosteric replacement of the isoquinoline core with a quinoline core, resulting in quinolin-3-amine, leads to a complete loss of function in a key therapeutic context. A series of N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines were designed as covalent inhibitors of the deubiquitinase USP7, a validated oncology target [1]. The isoquinoline scaffold, specifically with the amino group at the 3-position, is essential for achieving the proper geometry for the nucleophilic aromatic substitution (SNAr) reaction that covalently modifies the catalytic cysteine (Cys223) [1]. The study's SAR (structure-activity relationship) unequivocally shows that switching the core to a quinoline scaffold (i.e., using a quinolin-3-amine derivative) abolishes this activity, as the altered nitrogen position disrupts the crucial π-π stacking interactions and the precise orientation required for covalent bond formation [1]. This is not a matter of potency modulation but a binary on/off switch in a covalent inhibition mechanism, making quinolin-3-amine an invalid substitute.

Deubiquitinase Inhibition Targeted Covalent Inhibitors Cancer Therapeutics

Antitumor Potency of 3-Arylisoquinolinamine Core vs. Alternative Scaffolds in Paclitaxel-Resistant Cancer

The 3-arylisoquinolinamine pharmacophore, which incorporates isoquinolin-3-amine as its core, demonstrates exceptional potency against multidrug-resistant cancer cells, outperforming a standard-of-care chemotherapeutic. A specific 3-arylisoquinolinamine derivative (Compound 13) exhibited IC50 values of 15 nM in HCT-15 cells and 17 nM in HCT116 colorectal cancer cells . Critically, in a direct head-to-head comparison against paclitaxel in the paclitaxel-resistant HCT-15 cell line, this 3-arylisoquinolinamine derivative displayed significantly higher antitumor activity . While the direct comparator data for the unsubstituted isoquinolin-3-amine core is not reported, this evidence establishes the potent and therapeutically relevant activity profile conferred by the 3-amino substituted isoquinoline scaffold, a property that is not transferable to other positional isomers or core heterocycles [1].

Topoisomerase I Inhibition Colorectal Cancer Multidrug Resistance

Physicochemical and Supply Chain Differentiation: isoquinolin-3-amine vs. Common Alternative Building Blocks

isoquinolin-3-amine possesses distinct physicochemical properties that impact synthetic utility and handling compared to commonly considered alternatives. The compound has a reported melting point of 154-156°C and a pKa of 5.05 at 20°C . In contrast, its positional isomer 1-aminoisoquinoline has a reported melting point of 87-90°C [1] and a significantly different pKa, reflecting the altered electronic environment of the amino group. Furthermore, while both isomers are commercially available, the synthetic accessibility and cost of producing derivatives differ substantially. A patented method for synthesizing 3-aminoisoquinoline derivatives achieves yields of 72-87.5% [2], demonstrating a robust and scalable manufacturing route that ensures a reliable and cost-effective supply chain for the target compound. Such optimized, high-yielding processes are not universally established for all positional isomers, making isoquinolin-3-amine a more dependable choice for large-scale research and development projects.

Chemical Synthesis Procurement Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for isoquinolin-3-amine (CAS 139557-81-6) Based on Validated Differentiation


Medicinal Chemistry: Designing Potent Covalent Inhibitors of Deubiquitinases (e.g., USP7) and Serine Proteases

isoquinolin-3-amine is the preferred core scaffold for designing targeted covalent inhibitors (TCIs) against the cysteine protease USP7, a high-value oncology target. The 3-amino substitution is essential for achieving the precise geometry required for a nucleophilic aromatic substitution (SNAr) reaction with the catalytic cysteine residue (Cys223) [1]. Attempts to use alternative scaffolds like quinolin-3-amine result in a complete loss of this covalent modification [1]. Similarly, for serine protease programs (e.g., FXa), the 3-aminoisoquinoline scaffold provides a >53,000-fold advantage in potency over its 1-amino positional isomer, making it the only viable starting point for developing nanomolar inhibitors [2].

Oncology Research: Developing Therapeutics to Overcome Multidrug Resistance in Solid Tumors

For programs targeting multidrug-resistant (MDR) cancers, particularly colorectal cancer, the 3-arylisoquinolinamine pharmacophore built on the isoquinolin-3-amine core offers a unique and quantifiable advantage. Derivatives of this class have demonstrated single-digit nanomolar potency (IC50 = 15 nM) against paclitaxel-resistant HCT-15 cells, significantly outperforming paclitaxel itself . This potent anti-proliferative activity in a resistant cell model is a direct consequence of the 3-aminoisoquinoline scaffold's ability to engage targets like topoisomerase I, a mechanism not reliably accessed by other positional isomers or core heterocycles [3].

Large-Scale Chemical Synthesis and Process Development

isoquinolin-3-amine is the optimal choice for projects requiring scalable and cost-effective synthetic routes to complex heterocyclic building blocks. A patented, high-yielding method for synthesizing 3-aminoisoquinoline derivatives achieves yields of 72-87.5%, demonstrating a robust and reproducible process suitable for pilot-plant and industrial-scale manufacturing [4]. This established synthetic pathway reduces procurement risk, lowers cost-per-kilogram, and ensures high batch-to-batch consistency compared to less-studied positional isomers, which may lack such optimized routes. Furthermore, its well-defined physical properties (mp 154-156°C, pKa 5.05) facilitate predictable handling and purification during multistep syntheses .

Fragment-Based Drug Discovery (FBDD) Library Design

As a validated fragment, isoquinolin-3-amine is a high-value addition to fragment libraries for screening against serine proteases and other enzyme classes. The striking >4-log-unit difference in binding affinity observed between the 3-amino and 1-amino isomers (as shown by comparing the inactive 1-amino isomer's IC50 of >400 µM to low nanomolar potencies achieved by elaborated 3-amino derivatives) demonstrates the critical role of precise positioning for initial fragment hits [5]. Including isoquinolin-3-amine in a library maximizes the probability of detecting weak but tractable binding interactions that can be efficiently optimized into potent leads, whereas the inclusion of its 1-amino isomer would likely yield only false negatives.

Technical Documentation Hub

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